molecular formula C11H8BrNOS B14518584 5-(4-Bromophenyl)thiophene-2-carboxamide CAS No. 62404-29-9

5-(4-Bromophenyl)thiophene-2-carboxamide

Cat. No.: B14518584
CAS No.: 62404-29-9
M. Wt: 282.16 g/mol
InChI Key: LTXXWYCJDYSDLN-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of a bromophenyl group at the 5-position and a carboxamide group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of direct lithiation reactions followed by bromination . The lithiation reactions are carried out at low temperatures (around -78°C) and then gradually brought to room temperature over a period of time, depending on the reactivity of the electrophile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, reaction time, and the use of appropriate solvents and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophene derivatives .

Scientific Research Applications

5-(4-Bromophenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)thiophene-2-carboxamide is unique due to the presence of both the bromophenyl and carboxamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

62404-29-9

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

5-(4-bromophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

LTXXWYCJDYSDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)N)Br

Origin of Product

United States

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